
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines and pyrrolidines It is characterized by the presence of an ethylthio group attached to a pyridine ring, which is further connected to a pyrrolidine ring and a phenylmethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-bromo-3-ethylthiopyridine, is reacted with a suitable nucleophile to introduce the ethylthio group.
Formation of the Pyrrolidine Ring: The intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.
Introduction of the Phenylmethanone Group: The final step involves the acylation of the pyrrolidine ring with benzoyl chloride to introduce the phenylmethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The ethylthio group and the pyridine ring can interact with enzymes or receptors, leading to modulation of their activities. The phenylmethanone group can further enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(methyl)methanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., methylthio vs. ethylthio) can lead to variations in chemical reactivity and biological activity.
- Unique Features: (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which can result in distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H20N2OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
[2-(2-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2OS/c1-2-22-17-15(10-6-12-19-17)16-11-7-13-20(16)18(21)14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3 |
InChI 键 |
RMXZTDMPALRYPE-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


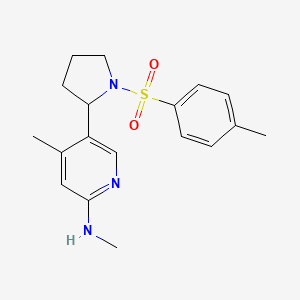
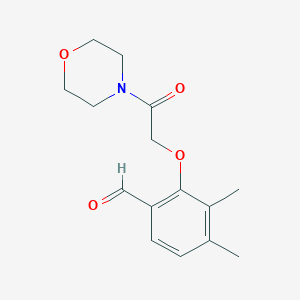
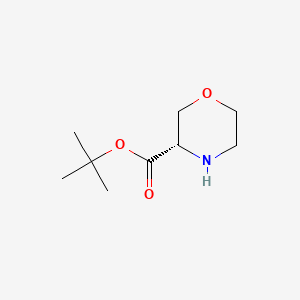

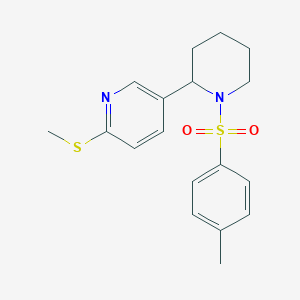
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
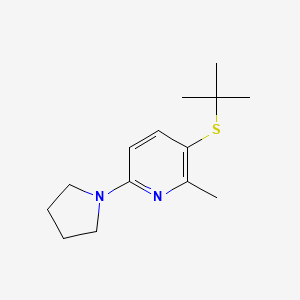
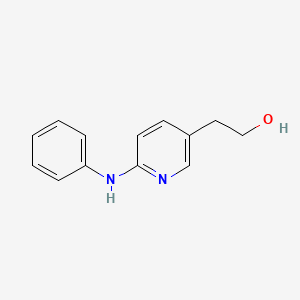
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)
![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)


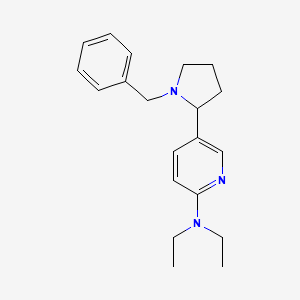
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
